molecular formula C10H10N2O B1394537 1-allyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one CAS No. 1351399-15-9

1-allyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one

Cat. No.: B1394537
CAS No.: 1351399-15-9
M. Wt: 174.2 g/mol
InChI Key: WGXYEGSWQDXYHR-UHFFFAOYSA-N
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Description

1-Allyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one is a heterocyclic compound with the molecular formula C₁₀H₁₀N₂O. It is part of the pyrrolopyridine family, known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-allyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyrrole derivatives with acyl (bromo)acetylenes, followed by the addition of propargylamine and subsequent intramolecular cyclization . The reaction conditions often involve the use of solid alumina and room temperature for the initial steps, with Cs₂CO₃/DMSO catalyzing the final cyclization step .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale-up, such as continuous flow processes and the use of more efficient catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Allyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace hydrogen atoms with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NH₃).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-Allyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-allyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to inhibit receptor-interacting serine/threonine-protein kinase 1 (RIPK1), a key regulator in the necroptosis signaling pathway . This inhibition can modulate inflammatory responses and cell death processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Allyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Its allyl group may provide distinct interactions with molecular targets compared to other similar compounds.

Properties

IUPAC Name

1-prop-2-enyl-6H-pyrrolo[2,3-c]pyridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-2-6-12-7-4-8-3-5-11-10(13)9(8)12/h2-5,7H,1,6H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXYEGSWQDXYHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=CC2=C1C(=O)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
1-allyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one

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